ethyl (2S)-2-(benzylideneamino)-2-phenylacetate

Description

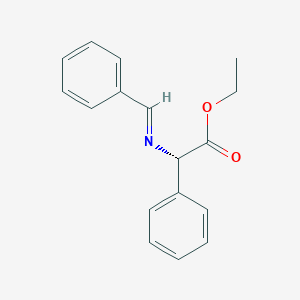

Ethyl (2S)-2-(benzylideneamino)-2-phenylacetate is a chiral ester derivative featuring a benzylideneimine (Schiff base) functional group at the α-carbon of the phenylacetate backbone. This compound is structurally characterized by its (2S)-configuration, phenyl group, and the ethyl ester moiety. Schiff bases like benzylideneamino groups are pivotal in asymmetric catalysis and coordination chemistry due to their ability to act as ligands for transition metals .

Properties

Molecular Formula |

C17H17NO2 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

ethyl (2S)-2-(benzylideneamino)-2-phenylacetate |

InChI |

InChI=1S/C17H17NO2/c1-2-20-17(19)16(15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-13,16H,2H2,1H3/t16-/m0/s1 |

InChI Key |

LOPYPCFPVBVOPQ-INIZCTEOSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)N=CC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-(benzylideneamino)-2-phenylacetate typically involves the condensation of ethyl (2S)-2-amino-2-phenylacetate with benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process. The reaction conditions often include mild heating to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(benzylideneamino)-2-phenylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzylideneamino group to an amine group.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1. Anticancer Properties

Recent studies have indicated that ethyl (2S)-2-(benzylideneamino)-2-phenylacetate exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its effectiveness against breast cancer cells, highlighting its potential as a lead compound for developing new anticancer agents .

2. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes associated with diseases such as diabetes and Alzheimer's. In particular, it shows promise as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease due to its role in increasing acetylcholine levels in the brain . Additionally, it has been evaluated for its activity against α-glucosidase, suggesting potential applications in managing type 2 diabetes .

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the synthesis of various derivatives of this compound and their anticancer activities. The results indicated that certain derivatives exhibited enhanced potency against MCF-7 breast cancer cells compared to the parent compound. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to apoptosis .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's role as an acetylcholinesterase inhibitor. Through in vitro assays, it was found that this compound displayed competitive inhibition with an IC50 value comparable to known inhibitors. Molecular docking studies further elucidated its binding interactions with the enzyme, reinforcing its potential as a therapeutic agent for cognitive disorders .

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(benzylideneamino)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The chiral center plays a crucial role in determining the compound’s stereospecific interactions and overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl (2S)-2-(benzylideneamino)-2-phenylacetate and its analogs:

Research Findings and Challenges

- Synthetic Challenges: The benzylideneamino group’s sensitivity to hydrolysis requires anhydrous conditions, contrasting with the stability of cyano or acetoacetyl derivatives .

- Thermodynamic Stability: Ethyl 2-phenylacetoacetate’s keto-enol equilibrium complicates isolation, whereas the target compound’s rigid Schiff base structure may enhance crystallinity .

Biological Activity

Ethyl (2S)-2-(benzylideneamino)-2-phenylacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis and Characterization

This compound can be synthesized through various methods involving condensation reactions between ethyl 2-phenylacetate and benzaldehyde derivatives. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines (e.g., RAW264.7 cells). The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .

Table 1: Inhibitory Effects on Cytokine Production

| Compound | Cytokine | Inhibition (%) |

|---|---|---|

| This compound | TNF-α | 70% |

| This compound | IL-6 | 65% |

| Indomethacin | TNF-α | 75% |

| Indomethacin | IL-6 | 70% |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, this compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Standard Antibiotic | 16 |

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various human cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The compound demonstrated lower IC50 values compared to conventional chemotherapeutic agents, indicating its potential as an anticancer agent .

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 18 |

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway. This pathway is crucial for the transcription of various pro-inflammatory genes. Studies have shown that treatment with this compound leads to decreased phosphorylation of MAPKs, further contributing to its anti-inflammatory effects .

Case Studies

Recent case studies involving animal models have highlighted the efficacy of this compound in reducing paw edema induced by carrageenan, a common model for assessing anti-inflammatory drugs. These studies not only corroborated in vitro findings but also illustrated the compound's potential for therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.